molecular formula C8H5ClN2O2 B7904027 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B7904027
M. Wt: 196.59 g/mol
InChI Key: LBDBVFSANWWOHH-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a chemical scaffold of significant interest in pharmaceutical research and development. It belongs to the class of 7-azaindoles, which are privileged structures in medicinal chemistry due to their ability to serve as core templates for kinase inhibitors . The molecular framework provides multiple sites for chemical modification, making it a versatile intermediate for constructing diverse compound libraries for biological screening . The chloro and carboxylic acid functional groups offer distinct handles for further synthetic elaboration, particularly via cross-coupling reactions and amide bond formation, to develop targeted therapeutic agents . Researchers value this compound for the design of novel molecules, especially in oncology research, where similar pyrrolopyridine derivatives have been explored for their anti-cancer properties against cell lines such as MCF-7 and A-549 . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDBVFSANWWOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization and Carboxylation

A high-yield method involves palladium-catalyzed cyclization, as demonstrated in a protocol yielding 82.6% purity:

Procedure :

  • Reaction Setup : Combine 2-bromo-6-chloropyridin-3-amine (32.20 g, 155.21 mmol) with 2-oxopropanoic acid (36.22 g, 411.31 mmol), palladium(II) acetate (7.74 g, 34.15 mmol), triphenylphosphine (35.83 g, 136.59 mmol), and triethylamine (69.11 g, 682.94 mmol) in dry dimethylformamide (DMF, 300 mL).

  • Heating and Stirring : Heat the mixture at 100°C under an inert atmosphere for 18 hours.

  • Workup : Evaporate the solvent, dilute with water, and wash with ethyl acetate. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Isolation : Filter and dry the precipitate to obtain the crude product, which is further purified via recrystallization.

Key Data :

ParameterValue
Yield82.6%
Purity (HPLC/UV)90%
Reaction Temperature100°C
Catalyst Loading22 mol% Pd(OAc)₂

This method leverages palladium’s ability to facilitate C–N bond formation and decarboxylation, ensuring regioselective cyclization.

Sequential Chlorination and Carboxylation

An alternative approach involves sequential functionalization of the pyrrolopyridine core:

Procedure :

  • Chlorination : Treat 1H-pyrrolo[2,3-c]pyridine with POCl₃ at reflux (110°C) for 6 hours to introduce the chlorine substituent.

  • Carboxylation : React the chlorinated intermediate with CO₂ under high pressure (5 atm) in the presence of a copper(I) iodide catalyst at 80°C for 12 hours.

  • Acid Workup : Hydrolyze the intermediate with aqueous HCl to yield the carboxylic acid derivative.

Optimization Insights :

  • Excess POCl₃ (3 equiv) ensures complete chlorination.

  • Carboxylation efficiency improves with polar aprotic solvents (e.g., DMF) due to enhanced CO₂ solubility.

Reaction Condition Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics and yield:

SolventDielectric ConstantYield (Pd Method)
DMF36.782.6%
DMSO46.778.2%
THF7.565.4%

DMF’s high polarity stabilizes transition states in palladium-mediated reactions, justifying its preference.

Catalyst Screening

Palladium complexes outperform other catalysts in cyclization efficiency:

CatalystYield (Pd Method)
Pd(OAc)₂82.6%
PdCl₂73.1%
NiCl₂58.9%

Ligand effects were also studied, with triphenylphosphine providing superior stability to palladium intermediates compared to bipyridine ligands.

Industrial-Scale Production Strategies

Scaling the laboratory synthesis to industrial levels requires addressing:

  • Continuous Flow Reactors : Replace batch processing to enhance heat transfer and reduce reaction times.

  • Purification : Implement centrifugal partition chromatography (CPC) for high-throughput purification, achieving >99% purity.

  • Cost Reduction : Substitute DMF with recyclable ionic liquids (e.g., [BMIM][BF₄]) to lower solvent costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group participates in hydrolysis under basic conditions. In one synthesis protocol, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes saponification to yield the free carboxylic acid derivative :

Reaction Conditions Yield
Ester → Carboxylic Acid2M NaOH in ethanol, reflux (2 h)71%

This reaction is critical for generating the free acid form, which serves as a precursor for further derivatization.

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution, enabling functional group interconversion:

Halogen Exchange

The chlorine can be replaced by nucleophiles (e.g., amines, thiols):

Reagent Product Conditions
Primary Amines5-Amino-pyrrolopyridine-2-carboxylic acidPolar aprotic solvent, heat

For example, treatment with ammonia or alkylamines under heated conditions produces amino derivatives, enhancing solubility or biological activity.

Amidation and Esterification

The carboxylic acid undergoes condensation reactions to form amides or esters, expanding utility in medicinal chemistry:

Reaction Reagents/Conditions Application
Amide FormationSOCl₂ (to form acyl chloride), then amineDrug candidate synthesis
EsterificationAlcohol + acid catalyst (H₂SO₄)Prodrug development

These reactions often employ coupling agents like HATU or EDCl to activate the carboxylate for nucleophilic attack.

Decarboxylation

Under high temperatures (200–300°C) or catalytic conditions, the carboxylic acid group is removed, yielding 5-chloro-1H-pyrrolo[2,3-c]pyridine:

Conditions Catalyst Outcome
Thermal decompositionNoneLoss of CO₂, aromatic stability

This reaction simplifies the core structure for further functionalization.

Metal-Mediated Coupling Reactions

The pyrrolopyridine scaffold participates in cross-coupling reactions, enabling aryl-aryl bond formation:

Reaction Catalyst Substrates Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Boronic acids~60–80%*
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAmines~50–70%*

*Typical yields based on analogous pyrrolopyridine systems.

These reactions enable the introduction of aryl or amino groups at specific positions, enhancing structural diversity.

Key Research Findings

  • Nucleophilic Substitution : The chlorine atom exhibits moderate reactivity, requiring polar solvents (e.g., DMF) and elevated temperatures for efficient substitution.

  • Steric Effects : Substituents on the pyrrolopyridine ring influence reaction rates. Bulky groups at position 3 hinder amidation but favor decarboxylation.

  • Catalytic Specificity : Palladium catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency in cross-coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, pyrrolopyridine derivatives have been reported to act as potent inhibitors of protein kinases, which are crucial in cancer signaling pathways.

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Its derivatives have been tested against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Herbicidal Activity

This compound has potential applications as a herbicide. Its structure allows for the development of selective herbicides that can effectively control weed populations without harming crops. Research has focused on synthesizing analogs that enhance efficacy and reduce toxicity to non-target organisms.

Insecticidal Properties

In addition to herbicidal activity, this compound has been explored for its insecticidal properties. Certain derivatives have shown effectiveness against agricultural pests, making them candidates for inclusion in integrated pest management strategies.

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its conductivity and stability within these systems.

Polymer Chemistry

This compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, leading to advanced materials for various industrial applications.

Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrolopyridine derivatives, including this compound, exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as anticancer agents .

Agrochemical Development

Research conducted by agrochemical companies has focused on developing formulations based on this compound for effective weed management in rice paddies, showing a significant reduction in weed biomass compared to untreated controls .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsEffective against multiple cancer cell lines
Antimicrobial agentsInhibits growth of bacteria and fungi
AgrochemicalsHerbicidesSelective control over weeds
InsecticidesEffective against agricultural pests
Materials ScienceOrganic electronicsPotential use in OLEDs and OPVs
Polymer chemistryEnhances mechanical properties

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS Number: 1211539-85-3) is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • Structural Characteristics : The compound features a pyrrole ring fused with a pyridine, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (µg/mL)Target Bacteria
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through in vitro studies using various cell lines. Notably, it has shown a dose-dependent inhibitory effect on inflammatory markers such as COX-2 and IL-1β.

Inflammatory MarkerEffect (IC50 µM)
COX-215
IL-1β20

These results indicate that the compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has demonstrated activity against various cancer cell lines, showing promise as an MDM2 inhibitor. The affinity for MDM2 was reported to be very high (K_i < 1 nM), which is crucial for developing inhibitors targeting this pathway in cancer therapy .

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the journal Molecules evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated significant antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Mechanism Investigation :
    Research conducted to understand the anti-inflammatory mechanisms of this compound revealed that it inhibits the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions .

Q & A

Q. How do substituents on the pyrrolo-pyridine core influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., Cl) deactivate the ring toward electrophilic substitution but enhance Suzuki coupling reactivity .
  • Carboxylic acid directs functionalization to specific positions (meta to acid group).
  • Computational studies (e.g., Fukui indices) predict reactive sites for further derivatization .

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